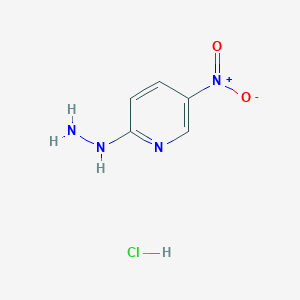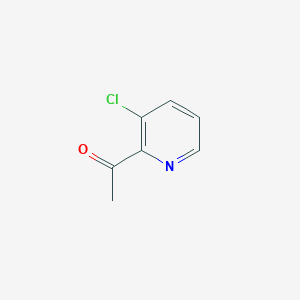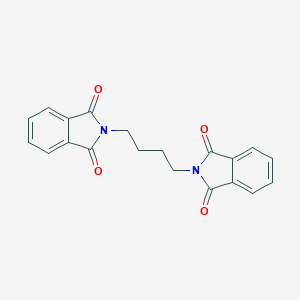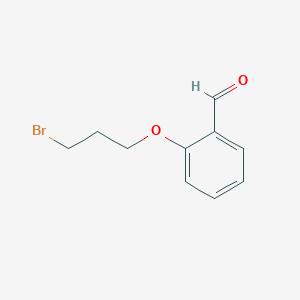
2-(2-Methylpiperidin-1-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpiperidin-1-YL)ethanol is a chemical compound with the molecular formula C8H17NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylpiperidin-1-YL)ethanol is represented by the linear formula C8H17NO . The InChI code for this compound is 1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 .Physical And Chemical Properties Analysis
2-(2-Methylpiperidin-1-YL)ethanol is a liquid at room temperature . Its molecular weight is 143.23 g/mol .Wissenschaftliche Forschungsanwendungen
Protecting Group for Carboxylic Acids
One application of related compounds is as a protecting group for carboxylic acids in polymer chemistry. For instance, 2-(pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA), showcasing its stability under various conditions and its selective removal capabilities post-polymerization. This suggests potential applications for similar compounds in polymer synthesis and modification, where protecting groups play a crucial role in controlling reaction outcomes (Elladiou & Patrickios, 2012).
Synthesis of Substituted Triazoles
Another application is in the synthesis of substituted triazoles, which are of interest in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. The development of methods to access these compounds, involving the condensation of carbanions with carbonyl compounds, underscores the relevance of related ethanol derivatives in facilitating the synthesis of bioactive molecules (Lassalas et al., 2017).
Selective Chemosensors
Compounds like 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol have been synthesized and characterized for their use as selective chemosensors. This specific compound demonstrated efficacy in detecting Eu3+ ions, indicating the potential for similar compounds to be developed as sensors for environmental and medical applications (Qiu, 2012).
Asymmetric Bioreduction
The use of biocatalysts for the asymmetric bioreduction of ketones to enantiopure alcohols is another significant application. An example includes the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei, highlighting the green chemistry approaches in synthesizing chiral building blocks for drug development (Şahin, 2019).
Fluorescent Probes for Metal Ions
Furthermore, compounds like 2-((Naphthalen-6-yl)methylthio)ethanol have been prepared for use as highly selective fluorescent sensors for Al3+ ions, demonstrating the potential of ethanol derivatives in developing sensitive and selective probes for metal ion detection in biological and environmental samples (Banerjee et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methylpiperidin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAIISPCCJPFDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504347 |
Source


|
| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-YL)ethanol | |
CAS RN |
17719-74-3 |
Source


|
| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

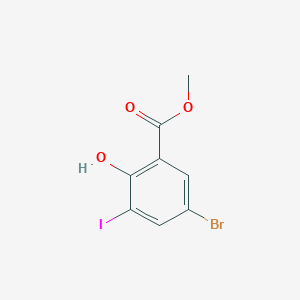



![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
